molecular formula C30H20ClN3O4 B12015997 1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate CAS No. 769153-00-6

1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate

Cat. No.: B12015997
CAS No.: 769153-00-6
M. Wt: 521.9 g/mol
InChI Key: MRKLBIGULQBMAX-KCSSXMTESA-N
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Description

1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is a complex organic compound with a unique structure that includes naphthyl and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of Naphthylamino Derivative: This step involves the reaction of naphthylamine with an appropriate acylating agent to form the naphthylamino derivative.

    Acetylation: The naphthylamino derivative is then acetylated using acetic anhydride or a similar reagent to introduce the acetyl group.

    Carbohydrazonoyl Formation: The acetylated compound undergoes a reaction with carbohydrazide to form the carbohydrazonoyl group.

    Final Coupling: The final step involves coupling the carbohydrazonoyl intermediate with 2-chlorobenzoic acid or its derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthyl derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 2-Methoxy-4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is unique due to its specific combination of naphthyl and chlorobenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

769153-00-6

Molecular Formula

C30H20ClN3O4

Molecular Weight

521.9 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

InChI

InChI=1S/C30H20ClN3O4/c31-25-14-6-5-13-23(25)30(37)38-27-17-16-20-9-1-3-11-21(20)24(27)18-32-34-29(36)28(35)33-26-15-7-10-19-8-2-4-12-22(19)26/h1-18H,(H,33,35)(H,34,36)/b32-18+

InChI Key

MRKLBIGULQBMAX-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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